N,N-Dimethyl-N'-(6-methylpyridin-2-yl)methanimidamide
Description
Properties
CAS No. |
36172-52-8 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(6-methylpyridin-2-yl)methanimidamide |
InChI |
InChI=1S/C9H13N3/c1-8-5-4-6-9(11-8)10-7-12(2)3/h4-7H,1-3H3 |
InChI Key |
WFCVJZNVEHGRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide typically involves the reaction of 6-methylpyridine-2-carbaldehyde with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide depend on the specific reaction type. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide include:
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
- 2-Pyridinamine, 6-methyl-
- 6,6’-Dimethyl-2,2’-bipyridyl
Uniqueness
N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide is unique due to its specific structural features, such as the presence of both dimethylamino and pyridine moieties. These features confer distinct chemical and biological properties, making the compound valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
